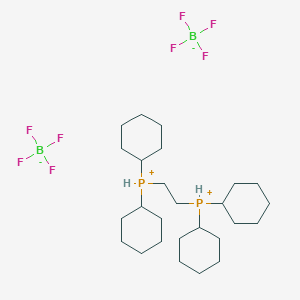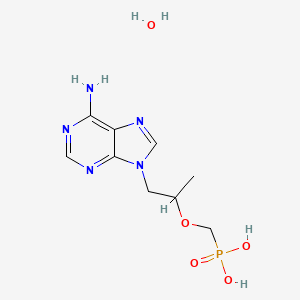
1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Aminopurin-9-yl)propan-2-yloxymethylphosphonic acid; hydrate is a chemical compound with the molecular formula C9H16N5O5P. This compound is primarily used as an antiviral agent, particularly in the treatment of HIV and hepatitis B infections .
Preparation Methods
The synthesis of 1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid; hydrate involves several steps. One common synthetic route includes the reaction of adenine with a suitable alkylating agent to form the intermediate compound, which is then reacted with phosphonic acid derivatives to yield the final product . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods often employ large-scale reactors and purification techniques like crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
1-(6-Aminopurin-9-yl)propan-2-yloxymethylphosphonic acid; hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, as well as catalysts like palladium on carbon. Major products formed from these reactions include various phosphorylated and dephosphorylated derivatives .
Scientific Research Applications
1-(6-Aminopurin-9-yl)propan-2-yloxymethylphosphonic acid; hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogues and antiviral agents.
Biology: The compound is employed in studies related to DNA and RNA synthesis, as well as in the investigation of viral replication mechanisms.
Medicine: It is a key component in antiretroviral therapy for HIV and hepatitis B treatment.
Mechanism of Action
The mechanism of action of 1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid; hydrate involves its incorporation into viral DNA by reverse transcriptase. This incorporation results in chain termination, effectively inhibiting viral replication. The compound targets the viral reverse transcriptase enzyme, preventing the synthesis of viral DNA from RNA templates . This mechanism is crucial in the treatment of HIV and hepatitis B infections, as it disrupts the viral life cycle and reduces viral load in patients .
Comparison with Similar Compounds
1-(6-Aminopurin-9-yl)propan-2-yloxymethylphosphonic acid; hydrate is unique due to its high efficacy and low toxicity profile compared to other nucleoside analogues. Similar compounds include:
Adefovir: Another antiviral agent used in the treatment of hepatitis B, but with a different molecular structure and mechanism of action.
Lamivudine: A nucleoside analogue used in combination with other antiretrovirals for HIV treatment, but with a different resistance profile.
Emtricitabine: Similar to lamivudine, it is used in combination therapies for HIV and has a different pharmacokinetic profile.
These compounds share similar antiviral properties but differ in their chemical structures, mechanisms of action, and clinical applications .
Properties
IUPAC Name |
1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINIEAOMWQJGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B13388885.png)
![2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13388887.png)
![2R-(Hydroxymethyl)-1-[5-(tricyclo[3.3.2.13,7]dec-1-ylmethoxy)pentyl]-3R,4R,5S-piperidinetriol](/img/structure/B13388889.png)

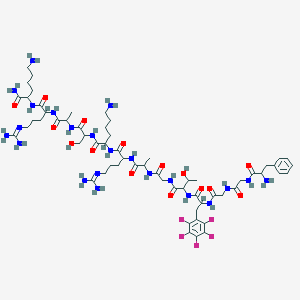
![4-[2-[6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13388910.png)
![benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate](/img/structure/B13388911.png)
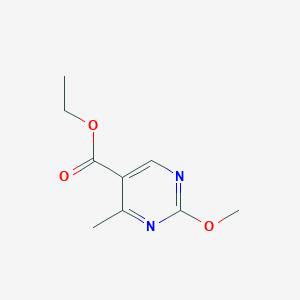
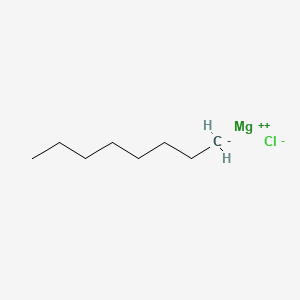
![2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388931.png)
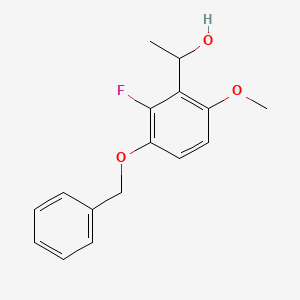
![[1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B13388943.png)
![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone](/img/structure/B13388944.png)
